molecular formula C18H19N5O2 B2481197 1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013785-84-6

1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2481197
CAS RN: 1013785-84-6
M. Wt: 337.383
InChI Key: SCZWYHKPUQZZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting with the construction of the pyrazole core, followed by the introduction of various substituents such as tetrahydronaphthalene and oxadiazole groups. For example, the synthesis of antiallergic activities of certain carboxamides and related compounds reveals the importance of the structure-activity relationship in designing molecules with desired biological properties (Huang et al., 1994).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis are commonly used to determine the molecular structure and intermolecular interactions of synthesized compounds. For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated through single-crystal X-ray diffraction, highlighting the importance of hydrogen bond interactions in stabilizing the molecular structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, can be influenced by the presence of specific functional groups. The antitubercular activities of pyrazol-3-one analogues, for example, showcase how modifications to the molecular framework can impact biological activity and chemical reactivity (Ahsan et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be crucial for the application and handling of the compound. While specific data for the target compound was not found, studies on similar molecules provide insights into how structural variations affect these properties.

Chemical Properties Analysis

The chemical behavior of compounds, including their stability under various conditions and reactivity with different reagents, is essential for their application in chemical synthesis and drug design. For example, the interaction of antipyrine-like derivatives with the CB1 cannabinoid receptor highlights the significance of molecular structure in determining the chemical properties and biological activities of compounds (Shim et al., 2002).

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

The compound has been studied for its potential antidepressant and anticonvulsant activities. Research indicates that certain pyrazole derivatives, which include similar structures, have shown marked antidepressant activity, comparable to or exceeding that of established antidepressants like imipramine. Additionally, some derivatives exhibited significant protective effects against clonic seizures, suggesting potential utility in anticonvulsant therapy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antibacterial Agents

Pyrazole derivatives have also been explored for their antibacterial properties. Some synthesized compounds in this category demonstrated promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This indicates the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).

Antiallergic Activities

Research on pyrazole-carboxamides and related compounds has revealed their potential in antiallergic applications. Certain derivatives were found to be orally active and showed promising antiallergic effects, indicating their potential as therapeutic agents in allergy treatment (Huang et al., 1994).

Cytotoxic Activity

Studies have also been conducted on the cytotoxic activity of carboxamide derivatives of similar compounds, indicating their potential in cancer therapy. Some compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting their use as antitumor agents (Deady et al., 2003).

Alkaline Phosphatase Inhibition

Another area of application is in the inhibition of alkaline phosphatase, a key enzyme in various physiological processes. Certain benzamide derivatives of pyrazole showed potential in this regard, highlighting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Antimicrobial Activity

The compound's derivatives have also shown effectiveness as antimicrobial agents. Certain pyrazolines synthesized from naphthalene derivatives exhibited significant antimicrobial properties against a range of bacteria, indicating their potential in combating microbial infections (Azarifar & Shaebanzadeh, 2002).

Antitubercular Activity

Research into pyrazole analogues has also uncovered their potential in treating tuberculosis. Specific compounds demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to common treatments, making them promising candidates for antitubercular therapy (Ahsan et al., 2012).

properties

IUPAC Name

1,5-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWYHKPUQZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.